CABP Clinical Cure: Teflaro Superior to Ceftriaxone in Pooled Phase III Analysis
In pooled analysis of two Phase III CABP trials (FOCUS 1 and 2), ceftaroline fosamil demonstrated superior clinical cure rates compared with ceftriaxone in patients with community-acquired pneumonia [1]. The difference reached statistical significance in the clinically evaluable population [1].
| Evidence Dimension | Clinical cure rate at test of cure (TOC) in clinically evaluable population with CAP |
|---|---|
| Target Compound Data | 84.3% clinical cure (pooled across FOCUS 1 and 2) |
| Comparator Or Baseline | Ceftriaxone: 77.7% clinical cure (pooled across FOCUS 1 and 2) |
| Quantified Difference | Absolute difference 6.6% (95% CI: 1.6% to 11.8%) |
| Conditions | Pooled analysis of FOCUS 1 and 2 Phase III trials; hospitalized adults with radiographically confirmed CAP; PORT risk class III or IV; ceftaroline fosamil 600 mg IV q12h vs ceftriaxone 1-2 g IV q24h |
Why This Matters
Statistically significant 6.6% absolute improvement in clinical cure rate provides evidence-based justification for selecting ceftaroline fosamil over ceftriaxone in hospitalized CAP patients requiring parenteral therapy.
- [1] Carreno JJ, Lodise TP, Lomaestro BM. Ceftaroline fosamil for the treatment of community-acquired pneumonia: from FOCUS to CAPTURE. Infect Dis Ther. 2014;3(2):123-132. View Source
